REACTION_CXSMILES
|
[C:1]([O:4][C@H:5]1[C@H:10](N=C=S)[C@@H:9]([O:14][C:15](=[O:17])[CH3:16])[C@H:8]([O:18][C:19](=[O:21])[CH3:20])[C@@H:7](COC(=O)C)[O:6]1)(=[O:3])[CH3:2].FC(F)(F)CN>CC#N>[C:1]([O:4][CH:5]1[CH2:10][CH:9]([O:14][C:15](=[O:17])[CH3:16])[CH:8]([O:18][C:19](=[O:21])[CH3:20])[CH2:7][O:6]1)(=[O:3])[CH3:2]
|
Name
|
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1N=C=S)OC(C)=O)OC(C)=O)COC(C)=O
|
Name
|
|
Quantity
|
0.236 g
|
Type
|
reactant
|
Smiles
|
FC(CN)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature until complete by TLC (3 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NaHCO3 (15 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted three times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1OCC(C(C1)OC(C)=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.576 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 153.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C@H:5]1[C@H:10](N=C=S)[C@@H:9]([O:14][C:15](=[O:17])[CH3:16])[C@H:8]([O:18][C:19](=[O:21])[CH3:20])[C@@H:7](COC(=O)C)[O:6]1)(=[O:3])[CH3:2].FC(F)(F)CN>CC#N>[C:1]([O:4][CH:5]1[CH2:10][CH:9]([O:14][C:15](=[O:17])[CH3:16])[CH:8]([O:18][C:19](=[O:21])[CH3:20])[CH2:7][O:6]1)(=[O:3])[CH3:2]
|
Name
|
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1N=C=S)OC(C)=O)OC(C)=O)COC(C)=O
|
Name
|
|
Quantity
|
0.236 g
|
Type
|
reactant
|
Smiles
|
FC(CN)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature until complete by TLC (3 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NaHCO3 (15 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted three times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1OCC(C(C1)OC(C)=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.576 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 153.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C@H:5]1[C@H:10](N=C=S)[C@@H:9]([O:14][C:15](=[O:17])[CH3:16])[C@H:8]([O:18][C:19](=[O:21])[CH3:20])[C@@H:7](COC(=O)C)[O:6]1)(=[O:3])[CH3:2].FC(F)(F)CN>CC#N>[C:1]([O:4][CH:5]1[CH2:10][CH:9]([O:14][C:15](=[O:17])[CH3:16])[CH:8]([O:18][C:19](=[O:21])[CH3:20])[CH2:7][O:6]1)(=[O:3])[CH3:2]
|
Name
|
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1N=C=S)OC(C)=O)OC(C)=O)COC(C)=O
|
Name
|
|
Quantity
|
0.236 g
|
Type
|
reactant
|
Smiles
|
FC(CN)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature until complete by TLC (3 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NaHCO3 (15 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted three times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1OCC(C(C1)OC(C)=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.576 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 153.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |